

# Lack of Public Preclinical Data for MK-8970

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## Compound of Interest

Compound Name: MK-8970

Cat. No.: B1193234

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As of late 2025, a comprehensive search of publicly available scientific literature and clinical trial registries did not yield any specific preclinical data for a compound designated as **MK-8970**. It is possible that this compound is in a very early stage of development with no published data, has been discontinued, or the designation is a typographical error.

This guide, therefore, presents preclinical data for other well-documented investigational compounds from Merck's pipeline to serve as a reference for the type of in-depth technical information available to researchers and drug development professionals. The following sections detail the preclinical profiles of MK-8189, MK-8242, MK-8768, and MK-8722, focusing on their mechanism of action, key quantitative data, and associated signaling pathways.

## MK-8189: A Phosphodiesterase 10A (PDE10A) Inhibitor for Schizophrenia

MK-8189 is an investigational small molecule inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum.<sup>[1]</sup> By inhibiting PDE10A, MK-8189 increases the levels of cyclic nucleotides, which is a potential therapeutic mechanism for schizophrenia.<sup>[2]</sup>

## Quantitative Preclinical Data for MK-8189

Parameter	Value	Species/System
Enzymatic Potency	Subnanomolar	In vitro PDE10A enzyme assay
Target Engagement (ED50)	~127 nM (plasma concentration) for ~50% EO	Rhesus monkeys (PET imaging with [11C]MK-8193)
Behavioral Efficacy (Prepulse Inhibition)	Significant reversal of MK-801-induced deficit	Rats (at PDE10A EO of ~47% and higher)
Cognitive Efficacy (Object Retrieval)	Significant attenuation of ketamine-induced deficit	Rhesus monkeys (at ~29% PDE10A EO)

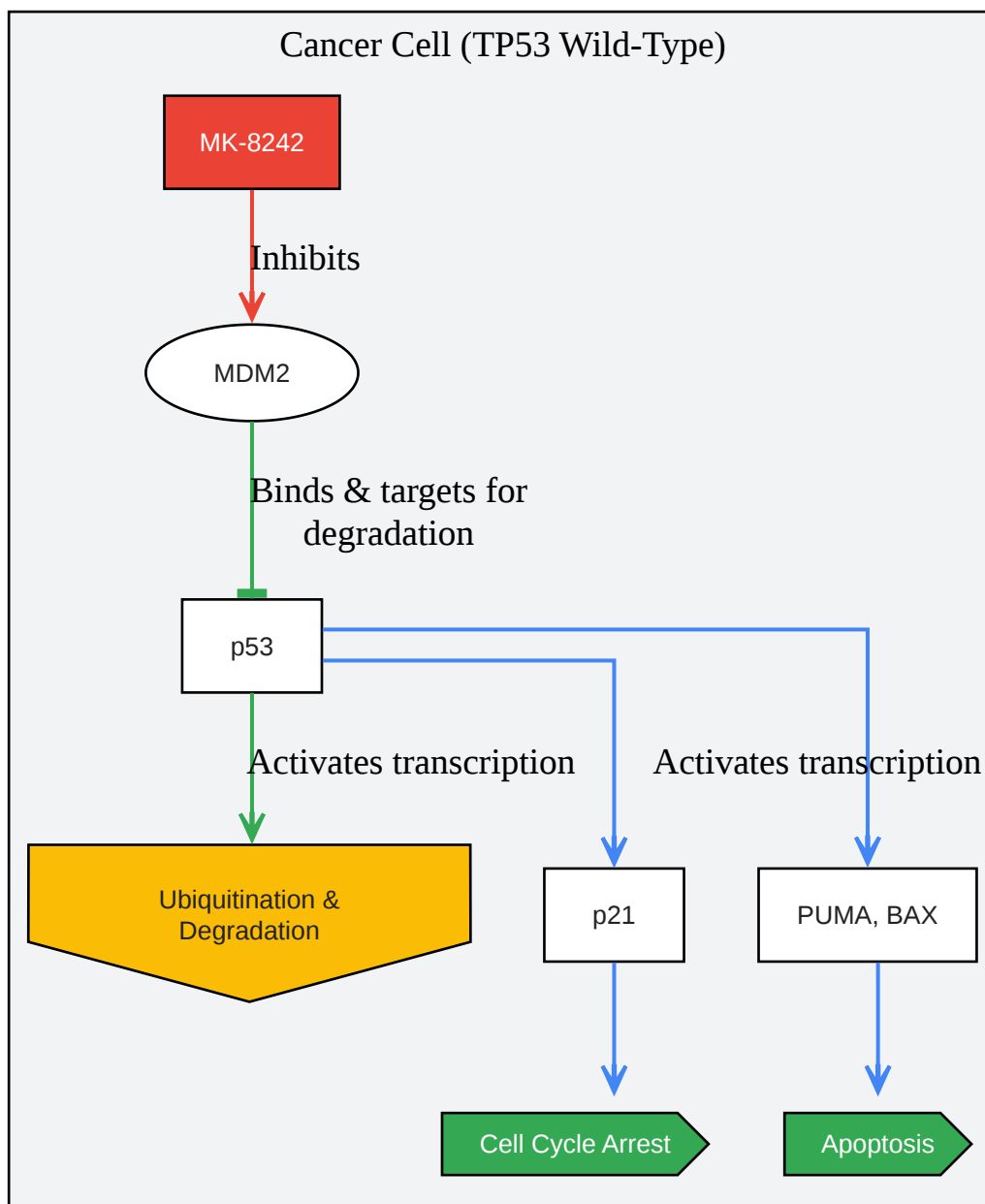
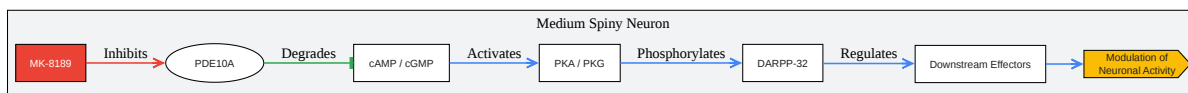
EO: Enzyme Occupancy

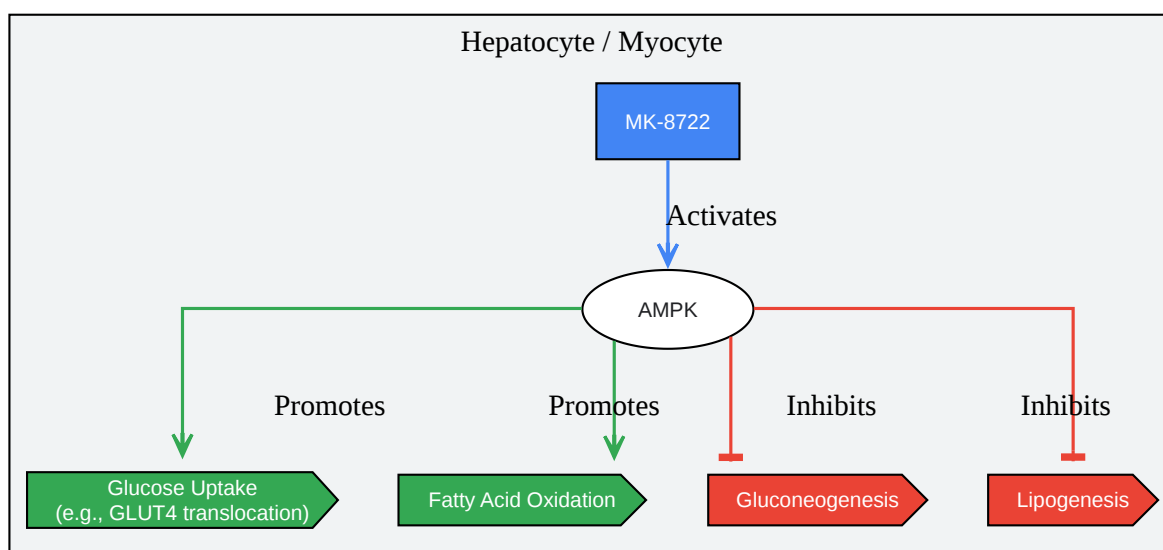
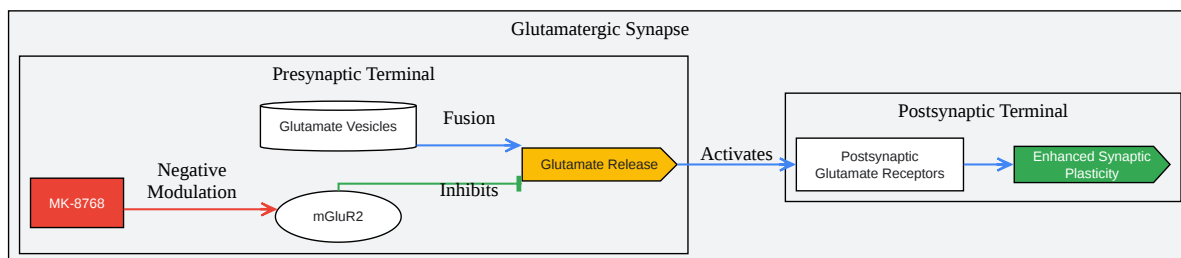
## Experimental Protocols

PDE10A Enzyme Occupancy (EO) in Rhesus Monkeys: Target engagement of MK-8189 in the striatum was assessed using positron emission tomography (PET) with the radiotracer [11C]MK-8193 in rhesus monkeys.<sup>[1]</sup> Baseline scans were conducted to determine tracer binding in the absence of the drug. Following oral administration of MK-8189, PET scans were repeated at various time points to measure the displacement of the radiotracer, thereby quantifying the percentage of PDE10A enzyme occupancy at different plasma concentrations of MK-8189.<sup>[1]</sup>

Prepulse Inhibition (PPI) in Rats: The effect of MK-8189 on sensorimotor gating was evaluated using a prepulse inhibition model in rats, a common preclinical model for schizophrenia.<sup>[1]</sup> A deficit in PPI was induced by the administration of the NMDA receptor antagonist MK-801. Rats were then treated with varying doses of MK-8189, and the ability of the compound to reverse the MK-801-induced PPI deficit was measured.<sup>[1]</sup>

## Signaling Pathway





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## References

- 1. Preclinical evaluation of MK-8189: A novel phosphodiesterase 10A inhibitor for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of PDE10A inhibitor MK-8189 in people with an acute episode of schizophrenia: A randomized proof-of-concept clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
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